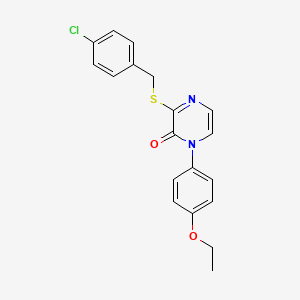

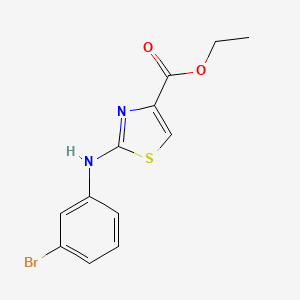

![molecular formula C17H21N3OS B2397920 N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide CAS No. 396723-55-0](/img/structure/B2397920.png)

N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

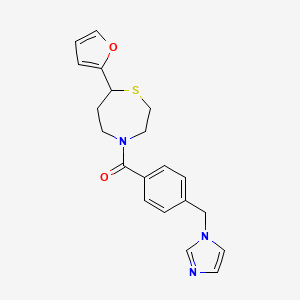

“N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide” is a pyrazole-bearing compound . Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Synthesis Analysis

The synthesis of such compounds involves the use of hydrazonoyl halides as precursors . Some hydrazine-coupled pyrazoles were successfully synthesized, and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Chemical Reactions Analysis

Pyrazolines, which include “N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide”, show a variety of biological activities. They are antimicrobial, antifungal, anti-depressant, immunosuppressive, anticonvulsant, anti-tumor, anti-amoebic, antibacterial, anti-inflammatory, anticancer, and MAO inhibitory activity .Applications De Recherche Scientifique

Antimycobacterial Activity

Research has explored the synthesis and testing of pyridines and pyrazines substituted with various ring systems, including pivaloyloxymethyl derivatives, against Mycobacterium tuberculosis. These compounds, through modifications to increase lipophilicity and cellular permeability, have been studied for their potential antimycobacterial activities. The aim is to improve the efficiency of mycobacterial cell wall penetration and subsequent bioactivation by esterases. Several compounds exhibited significant activity, suggesting a promising direction for therapeutic interventions against tuberculosis (Gezginci, M., Martin, A. A., & Franzblau, S., 1998).

Cystic Fibrosis Therapy

In cystic fibrosis research, specific compounds, including N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide, have been identified for their potential in correcting defective cellular processing of the DeltaF508-CFTR cystic fibrosis protein. Through the design, synthesis, and evaluation of bithiazole analogues, researchers have aimed to improve corrector activity by constraining rotation about the bithiazole tether. This research underscores the importance of molecular structure in the development of more effective cystic fibrosis treatments (Yu, G., Yoo, C., Yang, B., et al., 2008).

Chemical Synthesis Techniques

The development of simple methodologies for pivalamide hydrolysis, such as using Fe(NO3)3 in MeOH at room temperature, represents a significant advancement in chemical synthesis techniques. This method allows for the efficient conversion of pivalamido groups to the corresponding amines, facilitating the synthesis of various derivatives. Such techniques contribute to the broader field of organic synthesis by providing more versatile and accessible routes to compound modification (Bavetsias, V., Henderson, E., & McDonald, E., 2004).

Orientations Futures

The future directions for “N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide” could involve further exploration of its pharmacological effects. Given its potent antileishmanial and antimalarial activities, it may be considered a potential pharmacophore for the preparation of safe and effective antileishmanial and antimalarial agents .

Propriétés

IUPAC Name |

2,2-dimethyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3OS/c1-11-5-7-12(8-6-11)20-15(18-16(21)17(2,3)4)13-9-22-10-14(13)19-20/h5-8H,9-10H2,1-4H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRQXGVLPHIZPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3-difluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2397839.png)

![1,4-Dioxaspiro[5.5]undecan-9-amine hydrochloride](/img/structure/B2397848.png)

![ethyl 2-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2397857.png)

![N-(3,4-Dimethylphenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2397858.png)